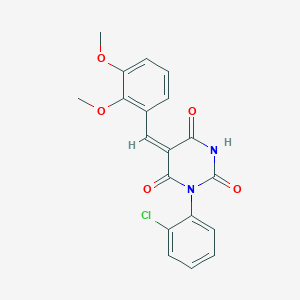![molecular formula C27H29N5O3S2 B15033168 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033168.png)
3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-[(4-METHYLPHENYL)METHYL]-5-[(2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidine core. This is followed by the introduction of the morpholinyl propyl group and the thiazolidinone moiety. The final step involves the formation of the (5Z)-methylidene linkage.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety.
Reduction: Reduction reactions can occur at the pyrido[1,2-a]pyrimidine core.
Substitution: Substitution reactions are possible at the phenyl and morpholinyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of halogenating agents and bases.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the morpholinyl and thiazolidinone groups allows it to form strong interactions with these targets, potentially inhibiting their activity. The pyrido[1,2-a]pyrimidine core may also play a role in binding to nucleic acids or proteins.
相似化合物的比较
- **(5Z)-3-[(4-METHYLPHENYL)METHYL]-5-[(2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- **(5Z)-3-[(4-METHYLPHENYL)METHYL]-5-[(2-{[3-(PIPERIDIN-1-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness: The unique combination of functional groups in (5Z)-3-[(4-METHYLPHENYL)METHYL]-5-[(2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications. Its structure provides a balance between hydrophilic and hydrophobic regions, enhancing its solubility and bioavailability.
属性
分子式 |
C27H29N5O3S2 |
|---|---|
分子量 |
535.7 g/mol |
IUPAC 名称 |
(5Z)-3-[(4-methylphenyl)methyl]-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O3S2/c1-19-6-8-20(9-7-19)18-32-26(34)22(37-27(32)36)17-21-24(28-10-4-11-30-13-15-35-16-14-30)29-23-5-2-3-12-31(23)25(21)33/h2-3,5-9,12,17,28H,4,10-11,13-16,18H2,1H3/b22-17- |
InChI 键 |
LZLAFFMNIMAYHA-XLNRJJMWSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCN5CCOCC5)/SC2=S |
规范 SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCN5CCOCC5)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B15033085.png)

![Ethyl {[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B15033090.png)
![sodium;3-[2-(2-sulfonatosulfanylethoxycarbonylamino)ethyl]-1H-indole](/img/structure/B15033091.png)
![2-methoxyethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15033100.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033113.png)
![N-[(4-chlorophenyl)sulfonyl]-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B15033121.png)
![(2Z)-5-(4-fluorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B15033130.png)
![2-{[(4-bromophenyl)carbonyl]amino}-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15033135.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)butanamide](/img/structure/B15033136.png)
![Phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B15033152.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033160.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B15033172.png)
methanolate](/img/structure/B15033188.png)
